![molecular formula C11H12N2O B15053460 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic organic compound belonging to the class of carbolines. Carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-γ-carbolines using a borane-tetrahydrofuran complex in the presence of trifluoroacetic acid . Industrial production methods may involve bulk custom synthesis and procurement of raw materials .
Analyse Des Réactions Chimiques
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions often involve the use of borane-tetrahydrofuran complexes.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include borane-tetrahydrofuran complexes, trifluoroacetic acid, and phosphorus oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate serotonin activity, which is crucial for various physiological processes . The pathways involved in its mechanism of action include the serotonin signaling pathway, which plays a role in mood regulation, cognition, and other neurological functions .
Comparaison Avec Des Composés Similaires
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one can be compared with other carboline derivatives, such as:
α-Carboline: Known for its lower basicity due to non-binding interactions between protons of the pyridinium and indole fragments.
γ-Carboline: Exhibits higher basicity due to the stabilization of the pyridinium cation by the electron pair of the indole nitrogen.
δ-Carboline: Similar in structure but with different ionization constants and biological activities.
The uniqueness of this compound lies in its specific structural features and its potential as a serotonin receptor ligand, which distinguishes it from other carboline derivatives .
Propriétés
IUPAC Name |
2,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,9-10,13H,5-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXUQQCPKDICBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
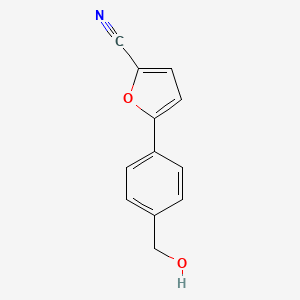
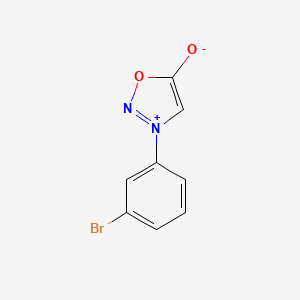
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)
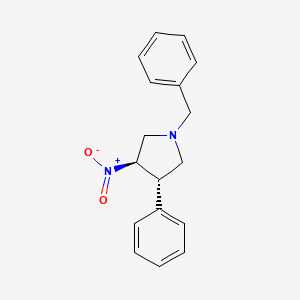
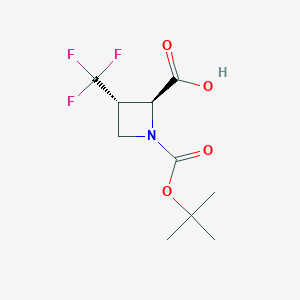
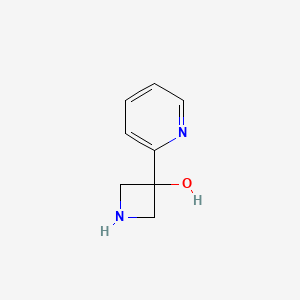
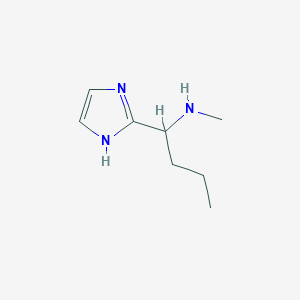
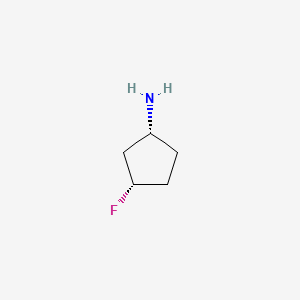
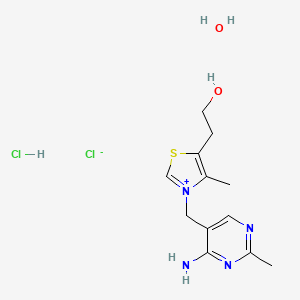
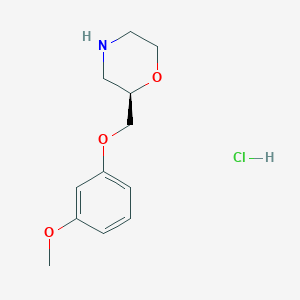
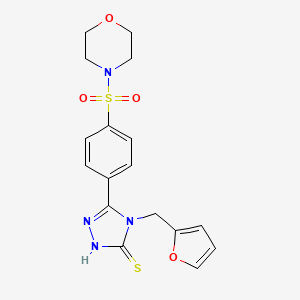
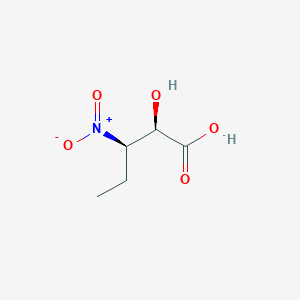
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)

